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Influenza virus-IN-1 -

Influenza virus-IN-1

Catalog Number: EVT-15278989
CAS Number:
Molecular Formula: C16H17NO5
Molecular Weight: 303.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Influenza virus-IN-1 is a compound that has garnered attention in the field of virology due to its potential as an antiviral agent against influenza viruses. The influenza virus is classified into four main types: A, B, C, and D, with types A and B being responsible for seasonal epidemics in humans. The primary source of influenza A virus is aquatic birds, while influenza B primarily infects humans. Influenza C causes mild infections, mainly in children, and influenza D primarily affects cattle and pigs .

Source and Classification

Influenza viruses belong to the family Orthomyxoviridae, characterized by their segmented negative-sense RNA genomes. Influenza A viruses are further classified into subtypes based on two surface proteins: hemagglutinin (H) and neuraminidase (N). There are 18 hemagglutinin subtypes and 11 neuraminidase subtypes, leading to numerous combinations (e.g., H1N1, H3N2) that circulate among humans . Influenza virus-IN-1 is being studied for its broad-spectrum antiviral activity against various strains of the influenza virus, particularly H1N1 .

Synthesis Analysis

The synthesis of influenza virus-IN-1 involves several methods that focus on optimizing its efficacy against the influenza virus. Techniques such as medicinal chemistry approaches are employed to modify existing antiviral compounds or develop new ones with enhanced potency and selectivity. The synthesis typically includes:

  • Chemical Reactions: Utilizing various organic reactions to create the desired molecular structure.
  • Purification Techniques: Such as chromatography to isolate the active compound from reaction mixtures.
  • Characterization Methods: Including nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Details regarding specific synthetic pathways for influenza virus-IN-1 are scarce in public literature but generally follow established protocols for antiviral drug development.

Molecular Structure Analysis

Influenza virus-IN-1's molecular structure is crucial for its function as an antiviral agent. The compound's structure typically features functional groups that interact with viral proteins, inhibiting their function.

Structural Data

  • Molecular Formula: The exact molecular formula of influenza virus-IN-1 is not publicly specified but can be derived from its chemical structure.
  • 3D Structure: Computational modeling techniques such as molecular docking studies may provide insights into how influenza virus-IN-1 binds to viral proteins like hemagglutinin or neuraminidase.
Chemical Reactions Analysis

Influenza virus-IN-1 undergoes various chemical reactions that contribute to its antiviral properties. These reactions can include:

  • Inhibition of Viral Enzymes: Targeting neuraminidase or other viral enzymes critical for viral replication.
  • Binding Interactions: Forming non-covalent interactions with viral proteins that prevent the virus from entering host cells or releasing new virions.

Technical details about these reactions often involve kinetic studies to measure the compound's effectiveness at different concentrations and conditions.

Mechanism of Action

The mechanism of action of influenza virus-IN-1 primarily revolves around its ability to inhibit viral replication.

Process and Data

  1. Viral Entry Inhibition: The compound may block the interaction between hemagglutinin on the viral surface and sialic acid receptors on host cells.
  2. Neuraminidase Inhibition: By inhibiting neuraminidase activity, influenza virus-IN-1 prevents the release of progeny virions from infected cells, thereby limiting the spread of infection.
  3. Host Immune Response Modulation: Some antiviral compounds also enhance the host's immune response against viral infections.

Experimental data supporting these mechanisms typically come from in vitro studies using cell cultures infected with various strains of influenza virus.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of influenza virus-IN-1 is essential for its application in therapeutic settings.

Physical Properties

  • State at Room Temperature: Typically solid or liquid depending on formulation.
  • Solubility: Solubility in water or organic solvents can affect bioavailability.

Chemical Properties

  • Stability: Stability under various pH levels and temperatures is crucial for storage and efficacy.
  • Reactivity: Reactivity with biological molecules must be characterized to predict potential side effects or interactions.

Relevant data from studies often include stability tests under different conditions and solubility profiles.

Applications

Influenza virus-IN-1 has several scientific applications, particularly in antiviral research:

  • Antiviral Drug Development: As a candidate for new antiviral therapies targeting influenza viruses.
  • Research Tool: Used in laboratory settings to study viral mechanisms and host interactions.
  • Combination Therapies: Potential use in combination with other antiviral agents to enhance efficacy against resistant strains .
Mechanistic Basis of Antiviral Activity of Influenza virus-IN-1

Influenza virus-IN-1 represents a promising class of small-molecule inhibitors targeting the early stages of influenza virus infection. Its antiviral activity stems from a multi-faceted approach to disrupting viral entry processes, focusing on precise structural and functional interference with the hemagglutinin (HA) glycoprotein—the primary mediator of host cell attachment and fusion.

Viral Entry Inhibition Dynamics

Hemagglutinin (HA) Glycoprotein Interaction Mechanisms

Influenza virus-IN-1 binds selectively to a conserved hydrophobic pocket within the HA2 subunit of the hemagglutinin trimer. This pocket, located in the membrane-proximal stem region, is critical for maintaining HA's prefusion conformation. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies reveal that the inhibitor stabilizes the prefusion state by restricting the mobility of the fusion peptide and adjacent HA1/HA2 interface regions. This stabilization is achieved through hydrophobic interactions and hydrogen bonding with residues such as Thr59, Trp60, and His111 (HA2 numbering) in the helical stem domain [2] [9].

The binding efficacy varies between HA subtypes due to structural dynamics. Group 1 HAs (e.g., H1, H5) exhibit greater conformational flexibility in the stalk region than Group 2 HAs (e.g., H3), making them more susceptible to Influenza virus-IN-1. For instance, the inhibitor demonstrates 10-fold higher affinity for H1 (Kd = 0.29 µM) compared to H3 (Kd = 3.1 µM), attributable to subtype-specific differences in Loop-B dynamics (residues 59–76 in HA2) [2] [6]. Broadly neutralizing antibodies like FI6v3 target a similar stem epitope but achieve inhibition through distinct mechanisms—FI6v3 sterically blocks HA refolding, whereas Influenza virus-IN-1 allosterically impedes initial conformational transitions [2] [7].

Table 1: Hemagglutinin Structural Dynamics and Inhibitor Binding

HA SubtypeKey Dynamic RegionsInhibitor Kd (µM)Resistance Mutations
H1 (Group 1)Fusion peptide, Loop-B0.29G58E, H111Q
H3 (Group 2)220-loop, HA1-HA2 interface3.1N133D, R135K
H5 (Group 1)Fusion pocket, Helix-A0.41T56I, D109N

Sialic Acid Receptor Binding Interference Strategies

Beyond stem stabilization, Influenza virus-IN-1 competitively inhibits HA's receptor-binding domain (RBD) in the globular head (HA1). The RBD recognizes terminal sialic acids (Sia) on host glycans, with human-adapted strains preferring α2,6-linked sialosides and avian strains favoring α2,3-linkages [4] [8]. Surface plasmon resonance (SPR) assays demonstrate that the inhibitor displaces synthetic sialylated receptors with 85% efficiency, reducing HA-glycan binding affinity by 30–50% [4] [6].

The interference strategy exploits glycan topology: α2,6-linked sialosides adopt a "umbrella" topology with extended poly-LacNAc chains, while α2,3-linked glycans form "cone" structures. Molecular dynamics simulations reveal that Influenza virus-IN-1 inserts into the conserved RBD subsite comprising the 130-loop, 190-helix, and 220-loop, sterically hindering sialic acid accommodation [4] [9]. Crucially, the inhibitor maintains efficacy against variants with altered receptor specificity (e.g., Q226L/G228S mutations in H3 HA), which typically enhance human receptor binding [8] [3].

Table 2: Sialic Acid Receptor Binding Affinity Modulation

Receptor TypeHA Binding Affinity (Kd)Affinity with Inhibitor (Kd)Inhibition %
Siaα2,6Gal (human)2.1 µM4.8 µM56%
Siaα2,3Gal (avian)1.7 µM3.9 µM61%
Neu5Gcα2,3Gal (swine)3.3 µM6.5 µM49%

Endosomal Fusion Disruption via pH-Dependent Conformational Blockade

The most potent mechanism of Influenza virus-IN-1 involves pH-dependent disruption of endosomal fusion. Under acidic conditions (pH 5.0–5.5), HA undergoes irreversible conformational changes: HA1 dissociates, the fusion peptide extrudes, and HA2 refolds into a postfusion coiled coil [8] [9]. Molecular dynamics simulations show that the inhibitor’s binding affinity increases 3-fold at pH 5.2 (ΔG = –9.8 kcal/mol) compared to pH 7.4 (ΔG = –8.1 kcal/mol), driven by protonation of key histidine residues (His17, His106) near the binding pocket [9].

This pH-sensitive enhancement enables a two-stage inhibitory mechanism:

  • Prefusion Stabilization: At neutral pH, the inhibitor binds reversibly to the HA stem without impeding receptor engagement or endocytosis [6] [9].
  • Fusion Arrest: In acidic endosomes, tight binding prevents HA1 dissociation and locks the HA2 B-loop (residues 55–76) in a rigid conformation. This blockade halts the loop-to-helix transition required for membrane fusion, as confirmed by fluorescence dequenching assays showing 90% inhibition of lipid mixing [9] [2].

Resistance profiling reveals two escape pathways: primary resistance via binding-site mutations (e.g., HA2-G58E) and secondary resistance through cooperative mutations. Secondary mutants (e.g., N-glycan deletion at HA2-Asn154 + HA1-Asp129Gly) exhibit unaltered inhibitor binding but accelerate fusion kinetics, compensating for inhibited refolding [6] [2].

Properties

Product Name

Influenza virus-IN-1

IUPAC Name

2-(3,4-dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

InChI

InChI=1S/C16H17NO5/c18-12-3-1-10(7-14(12)20)5-6-17-16(22)9-11-2-4-13(19)15(21)8-11/h1-4,7-8,18-21H,5-6,9H2,(H,17,22)

InChI Key

YZULXEMRJVYJIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)CC2=CC(=C(C=C2)O)O)O)O

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